molecular formula C7H6ClN3 B1457094 5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine CAS No. 864775-64-4

5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine

Cat. No.: B1457094
CAS No.: 864775-64-4
M. Wt: 167.59 g/mol
InChI Key: FQKVEOICHOSVAB-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole and a pyridine ring . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridines have been the subject of numerous chemical reactions . Their close similarity with the purine bases adenine and guanine has attracted the interest of medicinal chemists .

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Synthesis : A study by Nikpassand, Mamaghani, Shirini, and Tabatabaeian (2010) describes the ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, highlighting a rapid method with high yields and short reaction times (Nikpassand et al., 2010).
  • Crystal Structure Analysis : Shen, Huang, Diao, and Lei (2012) conducted a study on the synthesis, crystal structure, and computational study of pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, providing insights into their molecular structures and thermodynamic properties (Shen et al., 2012).

Biological Properties

  • Antibacterial and Antitumor Evaluation : Hamama, El‐Gohary, Soliman, and Zoorob (2012) explored the synthesis and biological properties of novel heterocyclic ring systems with pyrazole, including pyrazolo[3,4-b]pyridine, and evaluated their antibacterial and antitumor agents (Hamama et al., 2012).

Optical and Electronic Applications

  • Optical and Junction Characteristics : Zedan, El-Taweel, and El-Menyawy (2020) investigated the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, exploring their potential in fabricating heterojunctions and as photosensors (Zedan, El-Taweel & El-Menyawy, 2020).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : Dandia, Gupta, Singh, and Quraishi (2013) synthesized pyrazolopyridine derivatives and investigated their effect as corrosion inhibitors for mild steel in acidic environments, showcasing their utility in materials science (Dandia et al., 2013).

Properties

IUPAC Name

5-chloro-3-methyl-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-7-5(11-10-4)2-3-6(8)9-7/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKVEOICHOSVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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